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molecular formula C7H13NO B8322029 Butoxypropionitrile

Butoxypropionitrile

Cat. No. B8322029
M. Wt: 127.18 g/mol
InChI Key: CKBRCGMEHIWIQM-UHFFFAOYSA-N
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Patent
US05385948

Procedure details

The previously prepared butoxypropionitrile (224.8 grams) was combined with Raney nickel (20 grams of 50/50 mixture with water) in a 1-liter stainless steel autoclave along with a premixed ethanol/ammonium hydroxide solution (37.5 grams of ammonium hydroxide and 212.5 grams of ethanol). The addition of the ammonium hydroxide limits the reaction that leads to the formation of by-product dibutoxypropylamine. After purging with nitrogen, the reactor was pressurized with 500 psi of hydrogen and heated to 60° C. After 20 hours at this temperature, the reactor was cooled to room temperature and the product discharged. The product was filtered to remove the Raney nickel and then distilled using a simple Vigreux column to extract the butoxypropylamine. The distillation produced a yield of about 79.5% of product and 18.3% of the secondary amine.
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
224.8 g
Type
reactant
Reaction Step Two
Name
ethanol ammonium hydroxide
Quantity
37.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
dibutoxypropylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 g
Type
catalyst
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
79.5%

Identifiers

REACTION_CXSMILES
C(OC(C)C#N)CCC.C(O)C.[OH-].[NH4+].[OH-].[NH4+].[CH2:17]([O:21][CH:22](OCCCC)[CH2:23][CH2:24][NH2:25])[CH2:18][CH2:19][CH3:20]>[Ni]>[CH2:17]([O:21][CH2:22][CH2:23][CH2:24][NH2:25])[CH2:18][CH2:19][CH3:20] |f:1.2.3,4.5|

Inputs

Step One
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
224.8 g
Type
reactant
Smiles
C(CCC)OC(C#N)C
Step Three
Name
ethanol ammonium hydroxide
Quantity
37.5 g
Type
reactant
Smiles
C(C)O.[OH-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
dibutoxypropylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(CCN)OCCCC
Step Six
Name
Quantity
20 g
Type
catalyst
Smiles
[Ni]
Step Seven
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction that
CUSTOM
Type
CUSTOM
Details
After purging with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the reactor was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
to remove the Raney nickel
DISTILLATION
Type
DISTILLATION
Details
distilled
EXTRACTION
Type
EXTRACTION
Details
to extract the butoxypropylamine
DISTILLATION
Type
DISTILLATION
Details
The distillation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(CCC)OCCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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